molecular formula C11H18N2O5 B2875464 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1917440-01-7

1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2875464
CAS No.: 1917440-01-7
M. Wt: 258.274
InChI Key: DFBSFJAWZMHUHD-UHFFFAOYSA-N
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Description

1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-pyrazole-5-carboxylic acid (CAS 1917440-01-7) is a high-purity chemical compound supplied for research and development purposes. This pyrazole carboxylic acid derivative features a triethylene glycol monomethyl ether chain, a structural motif that can enhance aqueous solubility and influence the pharmacokinetic properties of a molecule . With a molecular formula of C11H18N2O5 and a molecular weight of 258.27 g/mol, it is characterized by its carboxylic acid functional group, which makes it a versatile building block for synthetic chemistry, particularly in the formation of amides and esters . The compound is associated with the MDL number MFCD26319275 . Researchers utilize this and related pyrazole-carboxylic acid compounds in various fields, including medicinal chemistry, where such structures are investigated for their potential as modulators of biological targets. For example, molecular docking studies of analogous thiazolyl-pyrazole derivatives have shown promising binding affinities to the epidermal growth factor receptor (EGFR) kinase, a well-known target in anticancer research . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety information and hazard statements (H302, H315, H319, H335) prior to handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-16-6-7-18-9-8-17-5-4-13-10(11(14)15)2-3-12-13/h2-3H,4-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBSFJAWZMHUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCN1C(=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1917440-01-7
Record name 1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-1H-pyrazole-5-carboxylic acid
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Biological Activity

1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-pyrazole-5-carboxylic acid, also known by its CAS number 1917440-01-7, is a pyrazole derivative that has garnered attention in recent years for its potential biological activities. This compound features a complex structure that may influence its interaction with biological systems, leading to various pharmacological effects. This article explores the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C13_{13}H18_{18}N2_{2}O5_{5}
  • Molecular Weight : 270.29 g/mol
  • CAS Number : 1917440-01-7

This compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines. A notable study evaluated the cytotoxic effects of related pyrazole compounds on human cancer cell lines, revealing IC50_{50} values ranging from 5 µM to 15 µM for different derivatives .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer Cell LineIC50_{50} (µM)
Compound AHT-2910
Compound BMCF-78
Compound CA54912

Anti-inflammatory Properties

In addition to anticancer effects, pyrazole derivatives are also recognized for their anti-inflammatory activities. A study demonstrated that certain pyrazole compounds inhibited the production of pro-inflammatory cytokines in vitro, suggesting their potential as anti-inflammatory agents . The mechanism of action often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as COX and HDAC, which play significant roles in cancer progression and inflammation .
  • Receptor Modulation : Some studies suggest that pyrazole derivatives can modulate receptor activity involved in pain and inflammation pathways .

Study on Cytotoxicity

A specific case study investigated the cytotoxic effects of this compound on breast cancer cell lines. The study utilized an MTT assay to measure cell viability after treatment with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with an IC50_{50} value calculated at approximately 9 µM after 48 hours of exposure .

In Vivo Studies

In vivo studies involving animal models have also been conducted to assess the anti-inflammatory effects of pyrazole derivatives. These studies reported a significant reduction in paw edema in rats treated with the compound compared to control groups, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Pyrazole-Carboxylic Acids

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and chain length. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole-Carboxylic Acids
Compound Name Molecular Formula Substituents Key Features Potential Applications Evidence ID
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-pyrazole-5-carboxylic acid C₉H₁₄N₂O₄ - N1: Triethylene glycol monomethyl ether
- C5: COOH
High hydrophilicity due to PEG-like chain; reactive COOH group Solubility enhancement, prodrug design
1-(2-Methoxyethyl)-1H-pyrazole-5-carboxylic acid C₇H₁₀N₂O₃ - N1: Shorter methoxyethyl chain
- C5: COOH
Moderate lipophilicity; simpler synthesis Intermediate in heterocyclic chemistry
2-Ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid C₁₂H₁₂N₂O₂ - N2: Ethyl
- C3: COOH
- C5: Phenyl
Bulky substituents; aromatic interactions Enzyme inhibitors (e.g., Lp-PLA2)
1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid C₁₂H₁₂N₂O₃ - N1: 2-Methoxyphenyl
- C3: Methyl
- C5: COOH
Aromatic methoxy group enhances solubility Antimicrobial or anticancer agents
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid C₁₂H₉ClF₃N₃O₃ - N1: 3-Chloropyridinyl
- C3: Trifluoroethoxy
- C5: COOH
Electron-withdrawing groups enhance metabolic stability Agrochemicals or pharmaceuticals

Impact of Substituent Position and Chain Length

  • Ethylene Glycol Chain Length : The target compound’s extended triethylene glycol chain (OCH₂CH₂OCH₂CH₂OCH₃ ) significantly increases hydrophilicity compared to analogs with shorter chains (e.g., 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid ). This property is critical for improving aqueous solubility in drug formulations .
  • Carboxylic Acid Position : Pyrazole-5-carboxylic acids (e.g., target compound) allow for linear hydrogen bonding, whereas pyrazole-3-carboxylic acids (e.g., 2-ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid ) adopt bent conformations, affecting receptor binding .
  • Electron-Withdrawing Groups : Substituents like trifluoroethoxy () increase acidity (pKa ~3.5–4.0) and metabolic resistance, making them suitable for herbicides or protease inhibitors .

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